

Application Note: Synthesis of Nickel Phosphide Nanoparticles via Thermal Decomposition

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Compound of Interest

Compound Name: Nickel formate

Cat. No.: B3367021

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Introduction

Nickel phosphide (Ni_xP_y) nanoparticles are gaining significant attention across various fields, including catalysis, energy storage, and electronics, owing to their unique properties.^[1]

Different phases of nickel phosphide, such as Ni_2P , Ni_{12}P_5 , and Ni_5P_4 , exhibit distinct catalytic activities and electronic characteristics.^[1] The synthesis of phase-pure and monodisperse nickel phosphide nanoparticles is crucial for optimizing their performance in various applications.

This application note provides a detailed protocol for the synthesis of nickel phosphide nanoparticles. While the intended starting material was **nickel formate**, a survey of the current literature did not yield a direct and well-established protocol for its use in nickel phosphide synthesis. Therefore, this note details a robust and widely-used method employing the thermal decomposition of a nickel-oleylamine-phosphine complex, derived from nickel acetylacetonate, in an organic solvent. This approach allows for excellent control over the size and composition of the resulting nanoparticles by adjusting parameters such as reaction temperature and precursor concentrations.^[1]

Principle of the Method

The synthesis is based on the thermal decomposition of a nickel precursor in the presence of a phosphorus source at high temperatures. In this protocol, nickel acetylacetonate ($\text{Ni}(\text{acac})_2$) reacts with oleylamine to form a Ni-oleylamine complex. This complex is then subjected to high temperatures in the presence of a phosphorus source, such as tributylphosphine (TBP) or

trioctylphosphine (TOP). At elevated temperatures (typically above 250°C), the carbon-phosphorus bonds in the phosphine source break, generating reactive phosphorus atoms that then react with the in-situ formed nickel nanoparticles to yield nickel phosphide.^[1] The final phase of the nickel phosphide can be controlled by the reaction temperature and the ratio of nickel to phosphorus precursors.

Experimental Protocol

Materials:

- Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$)
- Oleylamine
- Dioctyl ether
- Tributylphosphine (TBP)
- Oleic acid
- Argon gas (high purity)
- Standard Schlenk line and glassware
- Heating mantle with temperature controller
- Magnetic stirrer

Procedure for the Synthesis of Ni_{12}P_5 Nanoparticles:

- Preparation of Ni-oleylamine complex: In a three-neck flask, react 1.55 g of oleylamine with 0.257 g of $\text{Ni}(\text{acac})_2$ at 100°C for 30 minutes under an inert argon atmosphere.^[1]
- Degassing: Inject 5 mL of dioctyl ether into the flask containing the Ni-oleylamine complex. Degas the solution for 1 hour at 100°C under vacuum.^[1]
- Phosphorus Source Injection: Under an argon atmosphere, inject 0.3 mL of tributylphosphine (TBP) into the nickel complex solution.^[1]

- **Heating and Aging:** Heat the solution to 280°C at a controlled rate of 2°C/min. Maintain the temperature at 280°C for 30 minutes.[\[1\]](#)
- **Cooling and Stabilization:** After the aging period, rapidly cool the reaction mixture to 70°C. To stabilize the newly formed nanoparticles, inject 2 mL of oleic acid under argon flow.[\[1\]](#)
- **Purification:** The resulting nickel phosphide nanoparticles can be purified by precipitation with a non-solvent like ethanol, followed by centrifugation and redispersion in a non-polar solvent like hexane or toluene.

Characterization

The synthesized nickel phosphide nanoparticles are typically characterized using a suite of analytical techniques to determine their phase, size, morphology, and composition.

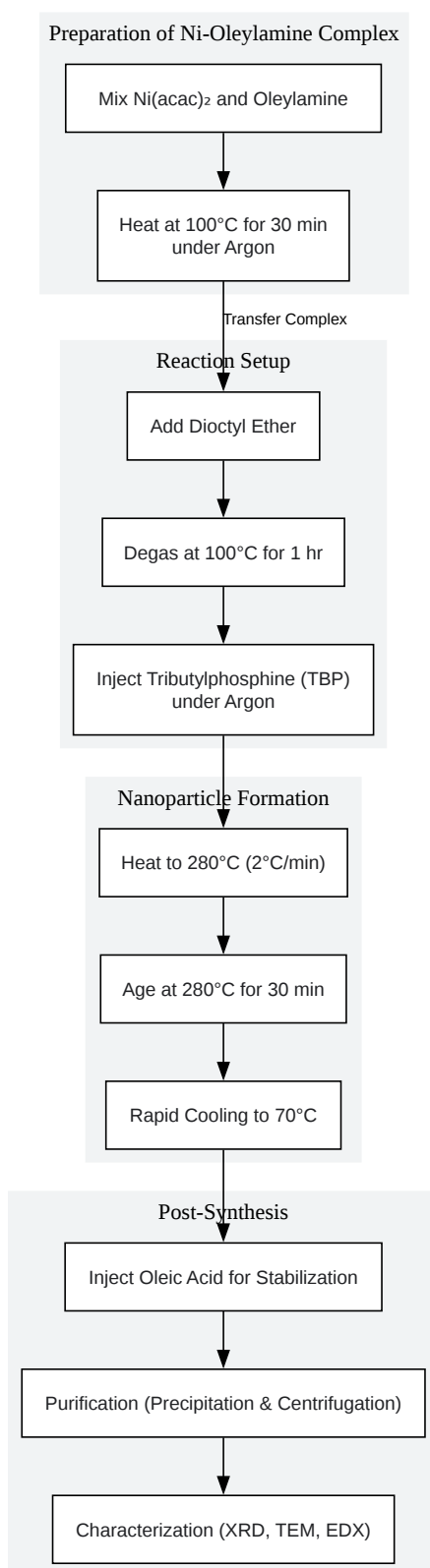
- **X-ray Diffraction (XRD):** To identify the crystalline phase of the nickel phosphide (e.g., Ni₂P, Ni₁₂P₅).
- **Transmission Electron Microscopy (TEM):** To visualize the size, shape, and morphology of the nanoparticles.
- **Energy-Dispersive X-ray Spectroscopy (EDX):** To confirm the elemental composition of the nanoparticles.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of different nickel phosphide phases and nickel nanoparticles using similar thermal decomposition methods. The control over the final product is primarily achieved by tuning the reaction temperature.

Parameter	Ni Nanoparticles	Ni ₁₂ P ₅ Nanoparticles
Precursors	Ni(acac) ₂ , Oleylamine, TBP, Dioctyl ether	Ni(acac) ₂ , Oleylamine, TBP, Dioctyl ether
Aging Temperature	250 °C ^[1]	280 °C ^[1]
Heating Rate	2 °C/min ^[1]	2 °C/min ^[1]
Aging Time	30 min ^[1]	30 min ^[1]
Particle Size (TEM)	~9 nm ^[1]	Not specified
Crystalline Phase (XRD)	Nickel (fcc)	Ni ₁₂ P ₅ ^[1]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of nickel phosphide nanoparticles.

Conclusion

The thermal decomposition method presented here is a reliable and reproducible protocol for the synthesis of nickel phosphide nanoparticles with controlled phase and size. By carefully controlling the reaction parameters, particularly the temperature, researchers can selectively synthesize different phases of nickel phosphide for various applications. This protocol serves as a foundational method for further exploration and optimization of nickel phosphide nanomaterials.

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References

- 1. mdpi.com [mdpi.com]
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